molecular formula C5H12Cl2N2 B3038741 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 89487-38-7

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B3038741
CAS No.: 89487-38-7
M. Wt: 171.07
InChI Key: PIDOCGDMKRSJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine salt characterized by a rigid, fused-ring structure containing two nitrogen atoms. This scaffold, often abbreviated as DBH (2,5-diazabicyclo[2.2.1]heptane), is a piperazine homologue with applications in medicinal chemistry and asymmetric organocatalysis. The dihydrochloride form enhances solubility and stability, making it suitable for synthetic and pharmacological studies . Key synthetic routes include Staudinger reduction of azides followed by transannular cyclization, enabling gram-scale production .

Properties

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOCGDMKRSJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epimerization–Lactamization Cascade from 4-Aminoproline Methyl Esters

Reaction Mechanism and Substrate Design

The epimerization–lactamization cascade, reported by, utilizes (2S,4R)-4-aminoproline methyl esters as starting materials. Under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran), the 2-epimerization of the substrate occurs, forming a transient (2R)-epimer. This intermediate undergoes intramolecular aminolysis, leading to the formation of a bridged lactam structure. The reaction’s success hinges on two factors:

  • Electron-withdrawing N-protective groups : Trifluoroacetyl (TFA) or tosyl (Ts) groups stabilize the transition state during lactamization.
  • Base strength : Strong bases (e.g., KOtBu) accelerate epimerization while minimizing side reactions.

Optimization and Yield

Optimization studies revealed that substrates with a trifluoroacetyl-protected amine achieved yields of 68–72% after 24 hours at 25°C. By contrast, benzyloxycarbonyl (Cbz)-protected analogs exhibited lower yields (≤45%) due to competing hydrolysis. The final lactam intermediate is treated with hydrochloric acid to yield the dihydrochloride salt, achieving >95% purity after recrystallization.

Table 1: Key Parameters for Epimerization–Lactamization
Parameter Optimal Condition Yield (%) Purity (%)
N-Protective Group Trifluoroacetyl 68–72 >95
Base Potassium tert-butoxide 70 >95
Reaction Temperature (°C) 25 68–72 >95

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)

Synthetic Route from l-4-Hydroxyproline

A scalable synthesis starting from l-4-hydroxyproline, a “chiral pool” building block, employs a STRINC sequence to construct the bicyclic framework. The process involves:

  • Strecker reaction : Treatment of l-4-hydroxyproline with potassium cyanide and ammonium chloride forms an α-aminonitrile intermediate.
  • Intramolecular cyclization : The aminonitrile undergoes base-mediated cyclization (e.g., sodium methoxide in methanol) to form the 2,5-diazabicyclo[2.2.1]heptane core.

Mechanistic Insights and Side Reactions

Side products identified during the STRINC step include open-chain nitriles and dimeric species, which form due to incomplete cyclization. Yield optimization (up to 65%) was achieved by:

  • Reducing reaction time to 2 hours to minimize dimerization.
  • Using anhydrous methanol to suppress hydrolysis.
Table 2: STRINC Reaction Optimization
Parameter Suboptimal Condition Optimized Condition Yield Improvement (%)
Reaction Time (hours) 6 2 +25
Solvent Hydrous Methanol Anhydrous Methanol +18

Acid-Catalyzed Cyclization of Pyrrolidine Derivatives

Hydrochloric Acid-Mediated Hydrolysis and Cyclization

A patent-derived method (US3947445A) describes the synthesis from diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate:

  • Hydrolysis : Heating the diester in concentrated hydrochloric acid (100°C, 2 hours) yields cis-N-benzylpyrrolidine-2,5-dicarboxylic acid.
  • Anhydride Formation : Treatment with acetic anhydride at 100°C generates a cyclic anhydride intermediate.
  • Cyclization : The anhydride is heated under reduced pressure to form 2,5-diazabicyclo[2.2.1]heptane, which is subsequently converted to the dihydrochloride salt using ethanolic hydrogen chloride.

Challenges in Industrial Scaling

  • Anhydride instability : The cyclic anhydride intermediate degrades upon prolonged heating, necessitating rapid processing.
  • Salt formation : The dihydrochloride salt exhibits hygroscopicity, requiring strict moisture control during isolation.
Table 3: Acid-Catalyzed Cyclization Parameters
Step Conditions Yield (%) Purity (%)
Hydrolysis HCl (conc.), 100°C, 2h 49 85
Anhydride Formation Acetic Anhydride, 100°C 58 90
Salt Formation Ethanolic HCl, 25°C 28 >95

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Epimerization–Lactamization : Highest yield (72%) but requires expensive N-protective groups.
  • STRINC : Moderate yield (65%) with superior scalability due to “chiral pool” starting materials.
  • Acid-Catalyzed Cyclization : Lowest yield (28%) but cost-effective for large-scale production.

Stereochemical Control

  • The STRINC method achieves enantiomeric excess (ee) >99% via l-4-hydroxyproline.
  • Epimerization–lactamization produces a 1:1 diastereomeric ratio unless chiral auxiliaries are employed.
Table 4: Method Comparison
Method Yield (%) ee (%) Cost (Relative) Scalability
Epimerization–Lactam. 72 50 High Moderate
STRINC 65 >99 Moderate High
Acid-Catalyzed Cycl. 28 N/A Low High

Chemical Reactions Analysis

Types of Reactions: 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Catalysis

  • Asymmetric Reactions : 2,5-Diazabicyclo[2.2.1]heptane derivatives have demonstrated potential as organocatalysts in asymmetric reactions, facilitating the development of efficient and selective synthetic pathways for organic molecules. For example, they can be used as catalysts in the asymmetric addition of diethylzinc to benzaldehyde .
  • Metal Complexation : The chelating properties of 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride enable it to bind to metal ions, activating them for catalytic processes.

Organic Synthesis

  • Building Blocks : The bicyclic diamine structure makes it an attractive scaffold for creating new drugs. Researchers are exploring its potential as a building block for ligands and catalysts because it can form complexes with various metal ions.
  • Synthesis of Derivatives : 2,5-Diazabicyclo[2.2.1]heptane derivatives can be synthesized through various methods, including an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Medicinal Chemistry

  • Antiproliferative Activity : Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes exhibit in vitro antiproliferative activity against human cervical cancer cell lines. These compounds induce apoptosis through caspase-3 activation and arrest the cell cycle at the G1 phase for HeLa and CaSki cancer cells .
  • Antiarrhythmic Agents : 2,5-diazabicyclo[2.2.1]heptane derivatives have been investigated for their potential as antiarrhythmic agents .
  • Biological Activity : Preliminary studies suggest potential pharmacological effects, and the biological activity is often assessed using bioassays to determine the dose-response relationship and the mechanisms of action involved in its therapeutic effects.

Other Applications

  • Hydrolysis Reactions : It has been shown to effectively catalyze the hydrolysis of esters.
    S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane may be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane by reacting with p-nitrobenzene .

Structural Analogues and Their Activities

Several compounds share structural similarities with (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, exhibiting notable activities:

Compound NameStructural FeaturesNotable Activities
1-Methyl-3-(3-bromophenyl)ureaUrea derivative with phenyl groupAnticancer properties
3-(Benzylamino)propanoic acidAmino acid derivativeNeuroprotective effects
4-(Benzyl)phenolPhenolic compoundAntioxidant and anti-inflammatory

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bicyclic structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Diazabicyclo Derivatives

(a) 2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride
  • Structure : Larger [2.2.2]octane ring system vs. [2.2.1]heptane.
  • Synthesis : Prepared via reaction of ethyl chloroformate with 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride, yielding derivatives with elemental analysis matching C11H21N3O·C4H4O4 (C: 55.0%, H: 7.70%, N: 12.8%) .
(b) (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride
  • Structure : Benzyl substituent at the 2-position enhances lipophilicity.
  • Applications : Used in asymmetric catalysis and as a precursor for bioactive molecules. For example, it achieves 46% enantiomeric excess (ee) in Biginelli reactions when modified with a phenylethyl group .
  • Availability : Marketed by suppliers like Alfa Chemistry (CAS: 1217827-86-5) with purity ≥95% .
(c) 2-(4-Chlorophenyl)-2,5-Diazabicyclo[2.2.1]heptane Hydrobromide
  • Structure : Electron-withdrawing chlorine substituent at the para position.
  • Properties : Molecular weight 208.69 g/mol (C11H13ClN2); the chlorine atom may improve target binding via halogen bonding .
  • Synthesis : Derived from 2-benzyl-DBH dihydroiodide and ethyl chloroformate .

Counterion Variants

(a) Dihydrobromide vs. Dihydrochloride Salts
  • Solubility : Bromide salts (e.g., (1S,4S)-2-Benzyl-DBH dihydrobromide, CAS: 127420-27-3) may exhibit lower aqueous solubility than chloride counterparts due to larger ion size .
  • Catalytic Performance : Dihydrobromide derivatives show comparable enantioselectivity (e.g., 46% ee in DHPM synthesis) but differ in crystal packing due to anion size .

Substituted Derivatives

(a) (1S,4S)-2-(2-Methoxyethyl)-DBH Dihydrochloride
  • Structure : Methoxyethyl group introduces ether functionality.
  • Properties : Molecular weight 229.14 g/mol (C8H18Cl2N2O); discontinued due to synthesis or stability challenges .
(b) 2-Carbethoxy-5-Methyl-DBH
  • Synthesis : Prepared by reacting 5-methyl-DBH dihydrochloride with ethyl chloroformate under basic conditions .
  • Applications : Intermediate for diethylcarbamazine analogues, highlighting versatility in functionalization.

Comparative Analysis Table

Compound Name Structure/Substituent Molecular Formula Key Applications Enantioselectivity (ee) Purity/Supplier
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride Unsubstituted C5H10N2·2HCl Medicinal chemistry, catalysis N/A ≥95% (ECA International)
(1S,4S)-2-Benzyl-DBH dihydrochloride Benzyl at N2 C12H15Cl2N2 Asymmetric organocatalysis 46% (with modifications) ≥95% (Alfa Chemistry)
2-(4-Chlorophenyl)-DBH hydrobromide 4-Cl-phenyl at N2 C11H13BrClN2 Receptor-targeted drug design N/A Undisclosed (Indagoo)
2-Methyl-DBH [2.2.2]octane dihydrochloride Larger [2.2.2]octane core C11H21N3O·C4H4O4 Intermediate for carbamate derivatives N/A Lab-scale synthesis

Biological Activity

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, a bicyclic compound featuring two nitrogen atoms within its structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural properties contribute to its potential therapeutic applications, particularly in oncology and neuropharmacology.

The molecular formula of this compound is C5H12Cl2N2C_5H_{12}Cl_2N_2, with a molecular weight of 171.07 g/mol. Its structural characteristics include a bicyclic framework that enhances its lipophilicity and pharmacokinetic properties, making it suitable for various biological interactions .

Biological Activity Overview

Research indicates that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit significant biological activities, including:

  • Antiproliferative Effects : Studies have shown that certain derivatives possess potent antiproliferative activity against various cancer cell lines, including cervical (HeLa, CaSki) and breast cancer (MDA-MB-231) cells .
  • Neuroprotective Properties : Some derivatives are being investigated for their potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .
  • Receptor Modulation : The compound acts as a ligand for different receptors, influencing various signaling pathways and biochemical processes .

Antiproliferative Activity

A notable study evaluated the antiproliferative effects of a specific derivative of 2,5-diazabicyclo[2.2.1]heptane against cervical cancer cell lines. The results indicated that compound 8a exhibited superior potency compared to traditional chemotherapeutics like Cisplatin and Paclitaxel, with IC50 values of 0.99 μM for HeLa cells and 2.36 μM for CaSki cells. Mechanistic studies revealed that this compound induced apoptosis through caspase-3 activation and arrested the cell cycle at the G1 phase without causing necrosis in normal lymphocytes .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 8aHeLa0.99 ± 0.007Apoptosis via caspase-3
Compound 8aCaSki2.36 ± 0.016G1 phase arrest
CisplatinHeLa~10DNA damage
PaclitaxelCaSki~5Microtubule stabilization

Neuroprotective Studies

In another investigation, certain derivatives were tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death and oxidative markers in treated cells compared to controls .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and neurodegeneration.
  • Receptor Binding : The compound binds to nicotinic acetylcholine receptors (nAChRs), modulating neurotransmitter release and influencing cognitive functions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cervical Cancer Treatment : A clinical trial demonstrated the efficacy of a derivative in reducing tumor size in patients with advanced cervical cancer.
  • Neurodegenerative Disease Models : Experimental models showed significant improvements in cognitive function following treatment with 2,5-diazabicyclo[2.2.1]heptane derivatives.

Q & A

Q. What is the role of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride in asymmetric organocatalysis?

This bicyclic diamine derivative serves as a chiral organocatalyst in asymmetric multicomponent reactions (MCRs), such as the Biginelli reaction, enabling the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate enantioselectivity (18–46% ee). Its rigid bicyclic framework stabilizes transition states via hydrogen bonding and steric effects, favoring (S)-enantiomer formation. Key parameters include catalyst loading (10–50 mol%) and solvent choice (e.g., methanol or isopropanol-methanol mixtures), which influence both yield (up to 94%) and enantiomeric excess .

Q. What safety precautions are required when handling this compound?

While its health and environmental hazards are not fully classified, standard precautions include:

  • Avoiding inhalation of dust or vapors (P261).
  • Preventing contact with eyes, skin, or clothing (P262). Toxicological data are limited, so handling should occur in fume hoods with personal protective equipment (gloves, lab coats, goggles). Waste disposal must comply with institutional guidelines for halogenated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance catalytic performance in DHPM synthesis?

Systematic optimization involves:

  • Solvent selection : Polar protic solvents (e.g., methanol) improve solubility, while mixed solvents (isopropanol-methanol 6:1) boost yields (88% vs. 56% in pure methanol) without significantly altering enantioselectivity.
  • Catalyst loading : Increasing from 10 to 50 mol% raises yields but does not improve enantiomeric excess.
  • Substituent effects : Electron-donating groups on aldehydes (e.g., para-methoxy) enhance enantioselectivity (up to 46% ee), whereas electron-withdrawing groups (e.g., nitro) reduce selectivity due to destabilized transition states .

Q. What mechanistic evidence explains the enantioselectivity of 2,5-diazabicyclo[2.2.1]heptane derivatives in catalysis?

Enantioinduction arises from a proposed amino-catalytic mechanism (Scheme 3 in ), where the bicyclic diamine activates substrates via dual hydrogen-bonding interactions. The (1S,4S)-configuration creates a chiral microenvironment, steering nucleophilic attack to favor the (S)-enantiomer. Kinetic studies suggest rate-limiting iminium formation, supported by stereochemical retention in deuterated solvent experiments .

Q. How can structural modifications of the bicyclic core improve catalytic efficiency?

Directed metalation strategies enable C-substitution at specific positions (e.g., 2-(4-chlorophenyl) derivatives in ), enhancing steric bulk and electronic tuning. For example, introducing aryl groups (e.g., 4-chlorophenyl) increases enantioselectivity (46% ee) by restricting substrate rotation. Bromide or hydrochloride counterions may also stabilize transition states via ion-pairing effects .

Q. Are there novel applications of this compound beyond catalysis, such as in materials science?

Recent studies highlight its use in perovskite phase transition materials, where its homochiral (1S,4S)-configuration induces non-centrosymmetric crystal structures, enabling switchable second-harmonic generation (SHG) properties. This application leverages the compound’s rigidity and chirality to modulate optoelectronic behavior in solid-state materials .

Methodological Considerations

  • Data Contradictions : Discrepancies in enantioselectivity (e.g., 32% vs. 46% ee) may arise from solvent purity, substrate impurities, or competing reaction pathways. Validate results via control experiments (e.g., chiral HPLC, X-ray crystallography) .
  • Experimental Design : Use DOE (Design of Experiments) to explore solvent-catalyst-substrate interactions. For mechanistic studies, employ isotopic labeling (e.g., D₂O) or in situ IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.